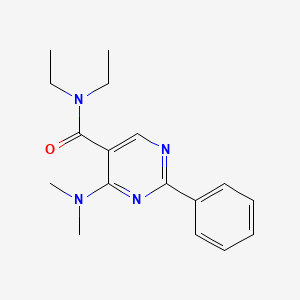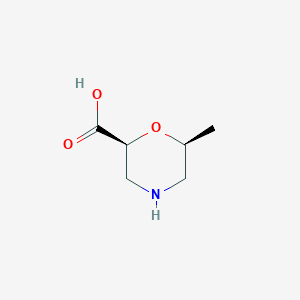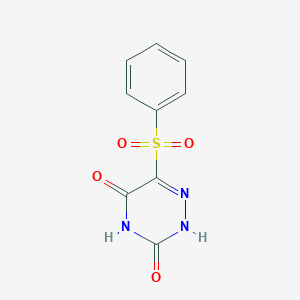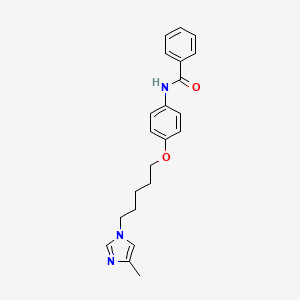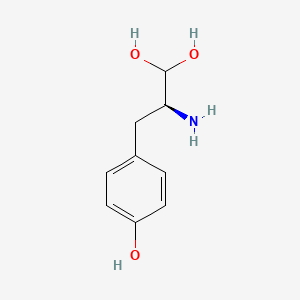
(S)-2-amino-3-(4-hydroxyphenyl)propane-1,1-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-amino-3-(4-hydroxyphenyl)propane-1,1-diol is a chiral compound with significant importance in various scientific fields It is characterized by the presence of an amino group, a hydroxyphenyl group, and two hydroxyl groups on a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-3-(4-hydroxyphenyl)propane-1,1-diol typically involves the use of chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of a precursor molecule, such as a hydroxyphenyl ketone, in the presence of a chiral rhodium or ruthenium catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar asymmetric hydrogenation techniques but on a larger scale. The use of continuous flow reactors and optimized catalyst systems can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-amino-3-(4-hydroxyphenyl)propane-1,1-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation reactions.
Major Products Formed
Oxidation: Formation of hydroxyphenyl ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
(S)-2-amino-3-(4-hydroxyphenyl)propane-1,1-diol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-amino-3-(4-hydroxyphenyl)propane-1,1-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved often include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
®-2-amino-3-(4-hydroxyphenyl)propane-1,1-diol: The enantiomer of the compound with different stereochemistry.
2-amino-3-(4-hydroxyphenyl)propane-1,3-diol: A structural isomer with a different arrangement of hydroxyl groups.
4-hydroxyphenylalanine: An amino acid derivative with a similar hydroxyphenyl group.
Uniqueness
(S)-2-amino-3-(4-hydroxyphenyl)propane-1,1-diol is unique due to its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and enantioselective reactions, setting it apart from its similar compounds.
Properties
Molecular Formula |
C9H13NO3 |
|---|---|
Molecular Weight |
183.20 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-hydroxyphenyl)propane-1,1-diol |
InChI |
InChI=1S/C9H13NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8-9,11-13H,5,10H2/t8-/m0/s1 |
InChI Key |
APPGMLFFWAMCJO-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(O)O)N)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


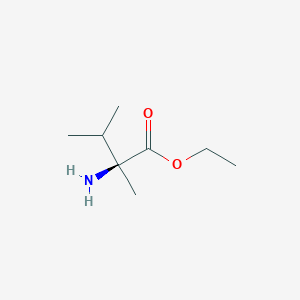
![[6-Chloro-2-(5-chloropyridin-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B15217213.png)
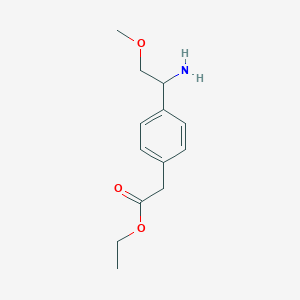
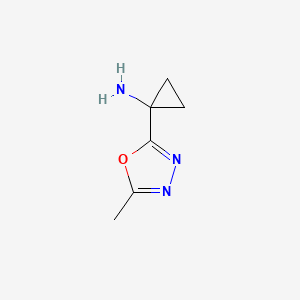
![6-Bromo-2-chloro-8-cyclohexyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B15217224.png)
![Benzoic acid, 3-[3-(3-fluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B15217228.png)
![N-[5-(Phenylmethanesulfonyl)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B15217236.png)
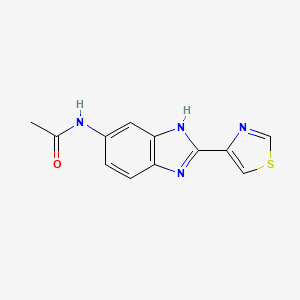
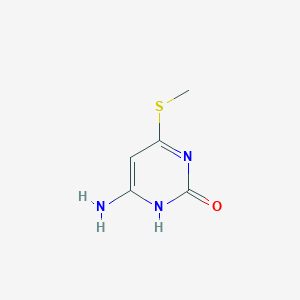
![7-(Piperidin-1-yl)[1,2,3]thiadiazolo[5,4-d]pyrimidine](/img/structure/B15217252.png)
